Butane-1,4-diamine;2,4,6-trinitrophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,4-diamine: This compound can be synthesized through the hydrogenation of succinonitrile. The reaction involves the reduction of succinonitrile using hydrogen gas in the presence of a catalyst such as nickel or palladium.
2,4,6-Trinitrophenol: This compound is typically prepared by the nitration of phenol. The reaction involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Butane-1,4-diamine: Industrially, butane-1,4-diamine is produced by the hydrogenation of succinonitrile, which is derived from the reaction of acrylonitrile with hydrogen cyanide.
2,4,6-Trinitrophenol: Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of sulfuric acid and nitric acid under controlled conditions to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butane-1,4-diamine can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: 2,4,6-Trinitrophenol can be reduced to form amino derivatives, such as 2,4,6-triaminophenol.
Substitution: Both butane-1,4-diamine and 2,4,6-trinitrophenol can undergo substitution reactions. For example, butane-1,4-diamine can react with acyl chlorides to form amides, while 2,4,6-trinitrophenol can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation of Butane-1,4-diamine: Products include butanedial and butanedioic acid.
Reduction of 2,4,6-Trinitrophenol: Products include 2,4,6-triaminophenol.
Substitution Reactions: Products vary depending on the reagents used, such as amides from butane-1,4-diamine and substituted phenols from 2,4,6-trinitrophenol.
Scientific Research Applications
Chemistry
Synthesis of Polymers: Butane-1,4-diamine is used as a monomer in the synthesis of polyamides and polyurethanes.
Explosive Detection: 2,4,6-Trinitrophenol is used in the development of sensors for detecting explosives due to its nitroaromatic structure.
Biology
Biogenic Amine: Butane-1,4-diamine is a biogenic amine involved in cellular metabolism and growth.
Medicine
Antimicrobial Agents: Derivatives of butane-1,4-diamine are investigated for their antimicrobial properties.
Drug Development: 2,4,6-Trinitrophenol derivatives are explored for potential therapeutic applications.
Industry
Corrosion Inhibitors: Butane-1,4-diamine is used in formulations to prevent corrosion in industrial systems.
Dyes and Pigments: 2,4,6-Trinitrophenol is used in the production of dyes and pigments.
Mechanism of Action
Butane-1,4-diamine
Molecular Targets: Butane-1,4-diamine interacts with enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase.
Pathways: It is involved in the biosynthesis of spermidine and spermine, which are essential for cell growth and differentiation.
2,4,6-Trinitrophenol
Molecular Targets: 2,4,6-Trinitrophenol interacts with proteins and enzymes through its nitro groups, leading to oxidative stress and cellular damage.
Pathways: It induces oxidative stress pathways, leading to apoptosis in cells.
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diamine: Similar compounds include 1,3-diaminopropane and 1,6-diaminohexane.
2,4,6-Trinitrophenol: Similar compounds include 2,4,6-trinitrotoluene and 2,4-dinitrophenol.
Uniqueness
Butane-1,4-diamine: Its role as a biogenic amine and its involvement in polyamine biosynthesis make it unique compared to other diamines.
2,4,6-Trinitrophenol: Its high explosive power and use in explosive detection distinguish it from other nitroaromatic compounds.
Properties
CAS No. |
18605-28-2 |
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Molecular Formula |
C16H18N8O14 |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
butane-1,4-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C4H12N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-4-6/h2*1-2,10H;1-6H2 |
InChI Key |
VKPQBZPTVSTCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CN |
Origin of Product |
United States |
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